{(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid
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Overview
Description
2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield of the target product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process
Chemical Reactions Analysis
Types of Reactions
2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic applications are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The indole nucleus can bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Compounds with broad-spectrum biological activity, including antibacterial and antiviral properties.
Uniqueness
What sets 2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID apart is its unique structure, which combines the indole nucleus with a pyridine moiety. This structural combination enhances its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C16H12N4O4 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(pyridine-3-carbonyldiazenyl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C16H12N4O4/c21-13(22)9-20-12-6-2-1-5-11(12)14(16(20)24)18-19-15(23)10-4-3-7-17-8-10/h1-8,24H,9H2,(H,21,22) |
InChI Key |
IPCKCMUVQLBBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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